molecular formula C15H13N5OS B12024557 5-(4-Methoxyphenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol

5-(4-Methoxyphenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12024557
M. Wt: 311.4 g/mol
InChI Key: HBDFELCMSGPKLE-LICLKQGHSA-N
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Description

5-(4-Methoxyphenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C15H13N5OS and a molecular weight of 311.368 g/mol . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields of science.

Preparation Methods

The synthesis of 5-(4-Methoxyphenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methoxybenzaldehyde with 4-aminopyridine and thiocarbohydrazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-(4-Methoxyphenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

5-(4-Methoxyphenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, such as antimicrobial, antifungal, and anticancer properties, making it a valuable candidate for drug development and biological studies.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating infections, cancer, and other diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

5-(4-Methoxyphenyl)-4-((4-pyridinylmethylene)amino)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H13N5OS

Molecular Weight

311.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H13N5OS/c1-21-13-4-2-12(3-5-13)14-18-19-15(22)20(14)17-10-11-6-8-16-9-7-11/h2-10H,1H3,(H,19,22)/b17-10+

InChI Key

HBDFELCMSGPKLE-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=NC=C3

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=NC=C3

Origin of Product

United States

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